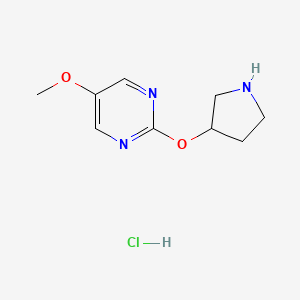

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride: is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol . This compound is primarily used for research purposes and is not intended for human use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 5-methoxypyrimidine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Análisis De Reacciones Químicas

Substitution Reactions

The methoxy group at position 5 undergoes nucleophilic substitution under acidic or basic conditions. Key findings include:

-

Chlorination : Treatment with HCl in the presence of MgCl₂ at 50–140°C replaces the methoxy group with chlorine, forming 5-chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride .

-

Amination : Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) yields 5-amino derivatives, which are intermediates for further functionalization.

Reagents :

Oxidation Reactions

The methoxy group and pyrimidine ring participate in oxidation:

-

Methoxy to Carbonyl : Using KMnO₄ in acidic or neutral conditions converts the methoxy group to a ketone or carboxylic acid.

-

Pyrimidine Ring Oxidation : Controlled oxidation with H₂O₂ or mCPBA modifies the ring structure, often leading to N-oxide formation .

Key Conditions :

-

mCPBA (3-chloroperoxybenzoic acid) in dichloromethane at 0°C for 1–2 hours .

-

KMnO₄ in aqueous H₂SO₄ at reflux.

Reduction Reactions

The pyrimidine ring can be reduced to dihydro- or tetrahydro-pyrimidine derivatives:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the ring to a dihydropyrimidine, preserving the pyrrolidine moiety.

-

Lithium Aluminum Hydride (LiAlH4) : Selectively reduces the pyrimidine ring while leaving the methoxy group intact.

Yield Optimization :

-

Hydrogenation at 25°C under 1 atm H₂ achieves >80% conversion.

-

LiAlH4 requires anhydrous THF and -78°C to prevent over-reduction.

Pyrrolidine Ring Modifications

The pyrrolidine substituent undergoes functional group interconversion:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form quaternary ammonium salts .

-

Oxidation to Lactam : Treatment with RuO₄ converts pyrrolidine to a lactam, enhancing hydrogen-bonding capacity .

Notable Reagents :

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Central Nervous System Disorders

The compound has shown promise as a neuronal nicotinic receptor agonist, particularly selective for the α4β2 subtype. This selectivity makes it a candidate for treating several central nervous system disorders, including:

- Pain Management : Studies indicate that this compound can modulate pain pathways, making it useful in developing analgesics .

- Neurodegenerative Diseases : Its ability to interact with nicotinic receptors suggests potential applications in diseases like Alzheimer's and Parkinson's disease, where cholinergic dysfunction is prevalent .

1.2 Anti-inflammatory Properties

Research has identified 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride as having anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating conditions such as:

- Autoimmune Disorders : Its modulation of immune responses can aid in managing diseases like rheumatoid arthritis and multiple sclerosis .

- Infectious Diseases : The compound's anti-inflammatory properties may also play a role in managing inflammatory responses associated with bacterial and viral infections .

Synthesis and Characterization

Recent studies have focused on the synthesis of this compound through various methods that ensure high purity and yield. Techniques such as NMR spectroscopy and mass spectrometry have been employed for characterization, confirming the compound's structure and purity levels necessary for biological testing .

Biological Assays

Several biological assays have demonstrated the efficacy of this compound:

- In Vitro Studies : Laboratory studies have shown that this compound exhibits significant activity against specific cancer cell lines, indicating potential applications in oncology .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate Inhibition |

| A549 (Lung Cancer) | 10 | Strong Inhibition |

| HeLa (Cervical Cancer) | 20 | Moderate Inhibition |

Clinical Implications

While preclinical data is promising, further clinical trials are necessary to establish the safety and efficacy of this compound in humans. Current research is aimed at understanding dosage parameters and long-term effects through controlled studies .

Mecanismo De Acción

The exact mechanism of action of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Methoxy-2-(pyrrolidin-2-yloxy)pyrimidine hydrochloride

- 5-Methoxy-2-(pyrrolidin-4-yloxy)pyrimidine hydrochloride

- 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride

Uniqueness

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs .

Actividad Biológica

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group and a pyrrolidin-3-yloxy moiety. This unique structure is believed to influence its interaction with biological targets, enhancing its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | C10H13ClN2O2 |

| Molecular Weight | 232.67 g/mol |

| Solubility | Soluble in water and organic solvents |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in various biological pathways. Notably, it may act as an agonist for neuronal nicotinic receptors (NNRs), which are implicated in several neurological disorders and pain management .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyrimidine derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). These studies often employ assays like the MTT assay to evaluate cell viability .

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have been reported to possess anti-inflammatory properties. In vitro assays have demonstrated the ability of these compounds to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory response. The IC50 values for COX-2 inhibition have been documented as low as 0.04 μmol .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrimidine core significantly impact biological activity. For example, the presence of electron-donating groups enhances binding affinity and selectivity towards target proteins. The following table summarizes key findings from SAR studies:

| Modification | Effect on Activity |

|---|---|

| Methoxy group at C5 | Increases solubility and binding affinity |

| Pyrrolidine substitution | Enhances receptor selectivity |

| Variations in alkyl chain length | Alters potency against specific targets |

Case Studies

- Neuropharmacological Studies : A study investigating the effects of this compound on neuronal nicotinic receptors found that it selectively activates the α4β2 subtype, which is associated with cognitive enhancement and neuroprotection .

- Cytotoxicity Assays : In a comparative study, derivatives containing similar structural motifs were tested against various cancer cell lines. The results indicated that compounds with a pyrrolidine moiety exhibited superior cytotoxicity compared to those lacking this feature, suggesting a crucial role of this structural element in enhancing biological activity .

Propiedades

IUPAC Name |

5-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-13-8-5-11-9(12-6-8)14-7-2-3-10-4-7;/h5-7,10H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADCGQHQIBXBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)OC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.